Welcome to the BenchChem Online Store!
molecular formula C18H14N2O4S B8691615 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid CAS No. 808116-39-4

2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid

Cat. No. B8691615
M. Wt: 354.4 g/mol
InChI Key: HFWAVTLCGIHQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863292B2

Procedure details

127 mg of 4-hydroxy-6-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester (0.36 mmol) were reacted with glycine and sodium methylate analogously to Example D-1 g). 118 mg of the title compound were obtained; 1H NMR (DMSO-d6): δ=9.33 (t, 1H), 8.80 (s, 1H), 8.11 (d, 1H), 7.79 (s, 1H), 7.49 to 7.65 (m, 6H), 4.01 (d, 2H).
Name
4-hydroxy-6-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([C:8]1[N:9]=[CH:10][C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][C:14]([S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[CH:13][CH:12]=2)=[O:7])CCC.[NH2:26][CH2:27][C:28]([OH:30])=[O:29].C[O-].[Na+]>>[OH:18][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([S:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:15]=2)[CH:10]=[N:9][C:8]=1[C:6]([NH:26][CH2:27][C:28]([OH:30])=[O:29])=[O:7] |f:2.3|

Inputs

Step One
Name
4-hydroxy-6-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
Quantity
127 mg
Type
reactant
Smiles
C(CCC)OC(=O)C=1N=CC2=CC=C(C=C2C1O)SC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N=CC2=CC=C(C=C12)SC1=CC=CC=C1)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.